molecular formula C10H8ClF3OS B14073069 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14073069
M. Wt: 268.68 g/mol
InChI Key: SUGXYBFQKJJTHC-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS and a molecular weight of 268.68 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-chloro-6-(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)5-7-8(11)3-2-4-9(7)16-10(12,13)14/h2-4H,5H2,1H3

InChI Key

SUGXYBFQKJJTHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)SC(F)(F)F

Origin of Product

United States

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